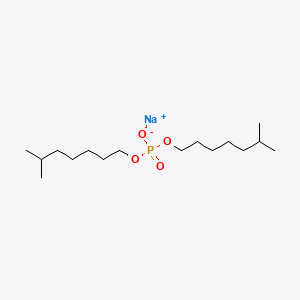
Phosphoric acid, diisooctyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diisooctyl ester, sodium salt is an organic compound with the molecular formula C16H34NaO4PThis compound is typically a colorless to pale yellow oily liquid and is soluble in organic solvents such as petroleum ether, acetone, and alcohols .
Vorbereitungsmethoden
Phosphoric acid, diisooctyl ester, sodium salt is commonly synthesized through the reaction of phosphoric acid diisooctyl ester with sodium hydroxide. The reaction typically takes place in an organic solvent, and it is crucial to control the temperature and pH during the process . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Phosphoric acid, diisooctyl ester, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the sodium ion can be replaced by other cations.
Complexation: It can form complexes with metal ions, which is particularly useful in extraction processes.
Common reagents used in these reactions include acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diisooctyl ester, sodium salt has a wide range of applications in scientific research and industry:
Biology: It can be used in the preparation of certain biological samples where metal ion removal is necessary.
Medicine: Its ability to complex with metal ions can be utilized in certain medical treatments and diagnostics.
Industry: It is used in wastewater treatment, electronic waste processing, and metal recovery processes.
Wirkmechanismus
The mechanism by which phosphoric acid, diisooctyl ester, sodium salt exerts its effects primarily involves its ability to form complexes with metal ions. The sodium ion can be replaced by other cations, allowing the compound to bind with various metal ions. This complexation is facilitated by the ester groups and the phosphate moiety, which provide multiple binding sites for metal ions .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, diisooctyl ester, sodium salt is unique due to its specific ester groups and sodium ion, which provide distinct properties compared to other similar compounds. Some similar compounds include:
Phosphoric acid, dioctyl ester, sodium salt: Similar in structure but with different alkyl groups.
Phosphoric acid, diisooctyl ester, potassium salt: Similar but with potassium instead of sodium.
Phosphoric acid, diisooctyl ester, ammonium salt: Similar but with ammonium instead of sodium.
These compounds share similar properties but differ in their specific applications and reactivity due to the different cations present.
Eigenschaften
CAS-Nummer |
68110-41-8 |
|---|---|
Molekularformel |
C16H34NaO4P |
Molekulargewicht |
344.40 g/mol |
IUPAC-Name |
sodium;bis(6-methylheptyl) phosphate |
InChI |
InChI=1S/C16H35O4P.Na/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4;/h15-16H,5-14H2,1-4H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
ROUUHLFVSHYWBM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCOP(=O)([O-])OCCCCCC(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)




![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)



![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)


